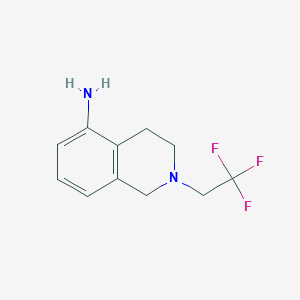

![molecular formula C10H12N4 B1443452 2-(1H-Imidazo[4,5-b]pyridin-2-yl)pyrrolidin CAS No. 933706-99-1](/img/structure/B1443452.png)

2-(1H-Imidazo[4,5-b]pyridin-2-yl)pyrrolidin

Übersicht

Beschreibung

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Modulation des Zentralnervensystems (ZNS)

Imidazo[4,5-b]Pyridin-Derivate wurden als GABAA-Rezeptor-Agonisten identifiziert . Diese Anwendung ist bedeutsam für die Entwicklung von Behandlungen für ZNS-Erkrankungen wie Angststörungen, Schlaflosigkeit und Epilepsie. Die strukturelle Ähnlichkeit mit Purinen ermöglicht es diesen Verbindungen, Neurotransmitterrezeptoren zu modulieren und bietet therapeutisches Potenzial für neurodegenerative Erkrankungen.

Hemmung der Protonenpumpe

Es wurde festgestellt, dass diese Derivate als Protonenpumpenhemmer wirken . Diese Anwendung ist entscheidend für die Behandlung von gastrointestinalen Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren. Durch die Hemmung der gastrischen H+/K+-ATPase reduzieren sie die Magensäuresekretion und lindern Säurebedingte Störungen.

Anti-inflammatorische Aktivität

Das Imidazo[4,5-b]Pyridin-Grundgerüst ist auch mit nicht-steroidalen Antirheumatika (NSAR)-Aktivität verbunden . Diese Eigenschaft ist vorteilhaft für die Entwicklung neuer entzündungshemmender Mittel, die möglicherweise Erkrankungen wie Arthritis behandeln könnten und eine Alternative zu bestehenden NSAR mit unterschiedlichen Nebenwirkungsprofilen bieten.

Antibakterielle Eigenschaften

Jüngste Studien haben die antimikrobiellen Eigenschaften neuer Imidazo[4,5-b]Pyridin-Derivate untersucht . Diese Verbindungen haben sich gegen verschiedene Bakterienstämme als vielversprechend erwiesen, was auf eine mögliche Verwendung bei der Bekämpfung von Antibiotika-resistenten Infektionen hindeutet.

Krebstherapie

Imidazo[4,5-b]Pyridin-Derivate haben die Fähigkeit gezeigt, zelluläre Pfade zu beeinflussen, die für die Funktion von Krebszellen notwendig sind . Sie wurden auf ihr Potenzial als Krebsmedikamente untersucht, insbesondere bei der gezielten Behandlung spezifischer Pfade, die am Tumorwachstum und an der Metastasierung beteiligt sind.

Diabetesmanagement

Es gibt Hinweise darauf, dass diese Verbindungen als Inhibitoren für Enzyme wirken können, die am Kohlenhydratstoffwechsel beteiligt sind, einem kritischen Aspekt des Managements von Typ-2-Diabetes . Durch die Modulation dieser Enzyme könnten sie zur Kontrolle des Blutzuckerspiegels beitragen.

Kinase-Hemmung

Die Derivate wurden bei der Optimierung von c-Met-Kinase-Inhibitoren verwendet , die in der Krebsbehandlung relevant sind. Kinase-Inhibitoren können bestimmte Enzyme blockieren, die zum Wachstum und zur Ausbreitung von Krebszellen beitragen, und sind damit ein wertvolles Werkzeug in der gezielten Therapie.

Lumineszenzeigenschaften

Es wurde berichtet, dass Imidazo[4,5-b]Pyridin-Derivate lumineszierende Eigenschaften besitzen , die in verschiedenen technologischen Anwendungen wie optoelektronischen Geräten, Sensoren und bildgebenden Verfahren eingesetzt werden können. Dies eröffnet Möglichkeiten in der Materialwissenschaft und der biomedizinischen Bildgebung.

Wirkmechanismus

Target of Action

The primary target of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.

Mode of Action

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine interacts with the α-glucosidase enzyme by forming hydrogen bonds with specific amino acids in the enzyme’s active site . The imidazo-pyridine group of the compound forms a hydrogen bond with Asp1526, while the pyrrolidine ring is stabilized by π–π stacking with Phe1560 .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels .

Pharmacokinetics

The compound’s ability to inhibit α-glucosidase suggests that it may have good bioavailability .

Result of Action

The inhibition of α-glucosidase by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine results in a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as type-II diabetes mellitus .

Biochemische Analyse

Biochemical Properties

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exhibits binding interactions with proteins involved in cell signaling pathways, which can modulate various cellular processes .

Cellular Effects

The effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can involve hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with aromatic residues . Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in gene expression and cellular function, as previously mentioned .

Temporal Effects in Laboratory Settings

The temporal effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function have been observed to include alterations in cell proliferation and viability .

Dosage Effects in Animal Models

In animal models, the effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .

Subcellular Localization

The subcellular localization of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution can influence the compound’s interactions with biomolecules and its overall efficacy.

Eigenschaften

IUPAC Name |

2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVCOMZIBWLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1443381.png)

![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)